N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide
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Overview
Description
N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide is a heterocyclic compound that features a triazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide typically involves the annulation of a triazole fragment to a pyrimidine ring. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases with mild oxidizing agents like iron (III) chloride .
Industrial Production Methods: Industrial production methods for this compound often employ microwave-assisted synthesis due to its efficiency and eco-friendliness. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in high yields and short reaction times .
Chemical Reactions Analysis
Types of Reactions: N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated triazolo-pyrimidine derivatives.
Scientific Research Applications
N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
N-([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide is unique due to its specific triazolo-pyrimidine core, which imparts distinct biological activities. Similar compounds include:
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidines: These compounds are also used as anticancer agents but have different molecular targets and mechanisms of action.
By comparing these compounds, it is evident that this compound offers unique advantages in terms of its broad-spectrum biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O/c1-2-6(14)10-7-11-8-9-4-3-5-13(8)12-7/h2-5H,1H2,(H,10,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URBMSEYVYZHGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=NN2C=CC=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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